4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazoles, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the triazole core. One common approach is the reaction of ethyl hydrazine with 4-methoxybenzenesulfonyl chloride in the presence of a base, followed by cyclization to form the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological potential of this compound includes its use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be explored for the development of new drugs.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for various industrial applications.
Mechanism of Action
The mechanism by which 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-ethyl-5-(4-methoxybenzenesulfonyl)-4H-1,2,4-triazole-3-thiol
5-(4-methoxyphenylsulfonyl)-4H-1,2,4-triazole-3-thiol
4-ethyl-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness: 4-ethyl-5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4H-1,2,4-triazole-3-thiol stands out due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
4-ethyl-3-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-3-20-15(17-18-16(20)24)12-8-10-19(11-9-12)25(21,22)14-6-4-13(23-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOXSHKDDMJPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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